BTO-1 - 40647-02-7

BTO-1

Catalog Number: EVT-385213
CAS Number: 40647-02-7
Molecular Formula: C9H4N4O4S
Molecular Weight: 264.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide, also known as BTO-1, is a chemical compound identified in scientific research as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α) []. TNF-α is a cytokine involved in systemic inflammation and acute phase reactions, playing a significant role in inflammatory diseases and immune disorders. Inhibiting TNF-α is a target for developing drugs to treat these conditions.

While the provided abstracts mention BTO-1 as a TNF-α inhibitor identified in a high throughput screening [], they do not provide any information about its structure or any structurally related compounds. Therefore, it is not possible to generate a "Related Compounds" section with the level of detail requested.

Overview

BTO-1, scientifically known as a Polo-like kinase inhibitor, is a compound that plays a significant role in various cellular processes, particularly in the regulation of cell division and the DNA damage response. Polo-like kinases are essential serine/threonine-protein kinases involved in mitosis and cytokinesis. BTO-1 is utilized extensively in scientific research to explore the mechanisms of these kinases and their implications in diseases such as cancer. Its effectiveness in modulating phosphorylation and dephosphorylation processes marks it as a critical tool in both biological and medicinal research .

Source and Classification

BTO-1 is classified under the category of kinase inhibitors, specifically targeting Polo-like kinases. The compound is identified by its CAS number 40647-02-7, which is used for regulatory and commercial purposes. It is available from various chemical suppliers, including BenchChem and Sigma-Aldrich, highlighting its significance in both academic and pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of BTO-1 involves a multi-step process that begins with the preparation of its core structure, followed by the introduction of various functional groups. This synthetic pathway typically includes:

  1. Formation of the Core Structure: Initial steps focus on constructing the foundational chemical framework.
  2. Functional Group Modification: Subsequent reactions introduce specific functional groups that enhance the compound's inhibitory properties against Polo-like kinases.

Technical Details

The synthesis often requires controlled conditions to ensure the stability and reactivity of intermediates. Common reagents may include catalysts and solvents tailored to optimize yield and purity. The exact conditions can vary based on the specific synthetic route employed .

Molecular Structure Analysis

Structure

BTO-1 exhibits a monoclinic crystal structure characterized by specific geometric parameters. The molecular formula for BTO-1 is C₇H₆N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

Crystallographic studies have shown that BTO-1 crystallizes in the P21/c space group, with two molecules per unit cell. The calculated density of BTO-1 is approximately 1.588 g/cm³ .

Chemical Reactions Analysis

Types of Reactions

BTO-1 participates in several types of chemical reactions:

  • Oxidation: Under specific conditions, BTO-1 can be oxidized to form derivatives.
  • Reduction: This process can modify its functional groups.
  • Substitution: BTO-1 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Reactions involving BTO-1 typically utilize oxidizing agents or reducing agents, with reaction conditions such as temperature and solvent carefully optimized to achieve desired outcomes .

Major Products Formed

The products resulting from these reactions depend on the specific conditions used but generally include modified derivatives that retain or enhance the compound's biological activity.

Mechanism of Action

Process

BTO-1 primarily inhibits Polo-like kinases, which are crucial for regulating cell cycle progression. By targeting these kinases, BTO-1 disrupts normal cellular functions related to DNA replication and cell division.

Data

Pharmacokinetic studies indicate that BTO-1 has a half-life ranging from 20 to 22 hours, suggesting prolonged activity within biological systems . The inhibition leads to significant changes in cell morphology and function, notably reducing levels of phospho-Cdc25C, a protein integral to cell cycle regulation.

Physical and Chemical Properties Analysis

Physical Properties

BTO-1 is characterized by its solid state at room temperature with a high purity level (98% HPLC). Its melting point and solubility characteristics are essential for determining its suitability for various applications.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile makes it a versatile candidate for further chemical modifications .

Applications

BTO-1 finds extensive applications across multiple scientific fields:

  • Chemistry: Used as a research tool to investigate Polo-like kinase functions.
  • Biology: Employed to study mechanisms underlying cell division and DNA damage responses.
  • Medicine: Shows potential therapeutic applications in treating cancers associated with abnormal cell proliferation.
  • Industry: Contributes to drug development efforts targeting Polo-like kinases for therapeutic interventions .
Introduction to BTO-1 as a Kinase Inhibitor

Role of Polo-like Kinases (Plks) in Cellular Regulation

Polo-like kinases (Plks) constitute a family of highly conserved serine/threonine kinases fundamental to eukaryotic cell division. Five members exist in mammals (Plk1-Plk5), with Plk1 being the most extensively studied due to its pivotal role in mitosis. Plks regulate multiple aspects of the cell cycle, including centrosome maturation, bipolar spindle assembly, chromosome segregation, cytokinesis, and checkpoint recovery [2] [6] [8]. Their activity peaks during the G2/M phase transition, driven by precise control mechanisms involving phosphorylation, subcellular localization, and proteolytic degradation [2] [9].

Structurally, Plks possess an N-terminal kinase domain (KD) and a characteristic C-terminal polo-box domain (PBD). The PBD acts as a phosphopeptide-binding module, directing Plks to specific subcellular locations (e.g., centrosomes, kinetochores, central spindle) and ensuring substrate specificity. This domain recognizes phosphorylated serine/threonine-proline (S-pT/P) motifs on target proteins, often "primed" by other kinases like Cyclin-Dependent Kinases (CDKs) [6] [9]. Dysregulation of Plk1, in particular, is strongly linked to oncogenesis. Its overexpression is observed in diverse cancers (e.g., non-small cell lung carcinoma, squamous cell carcinoma, colorectal cancer) and correlates with poor prognosis, genomic instability, and aneuploidy by overriding critical mitotic checkpoints [2] [6]. Consequently, Plk1 has emerged as a prominent therapeutic target in oncology.

BTO-1: Discovery and Classification as a Plk Inhibitor

BTO-1 (CAS No. 40647-02-7) is a small molecule inhibitor identified for its ability to selectively target Polo-like kinases, particularly Plk1. Its chemical structure is defined as C₉H₄N₄O₄S, featuring a distinctive benzothiazole scaffold with nitro and cyano substituents (SMILES: O=C(C1=N+C2=CC(C#N)=CC(N+=O)=C2S1)N) and a molecular weight of 264.22 g/mol [1].

Table 1: Chemical and Biochemical Profile of BTO-1

PropertyDetail
Chemical FormulaC₉H₄N₄O₄S
Molecular Weight264.22 g/mol
CAS Number40647-02-7
Primary TargetPolo-like Kinase 1 (Plk1)
Inhibitor ClassificationATP-competitive (Type I)
Key Biological EffectsMitotic spindle disruption, reduced phospho-Cdc25C, impaired H3 phosphorylation, cytokinesis blockage

Based on structural and mechanistic insights from kinase inhibitor pharmacology, BTO-1 is classified as a Type I kinase inhibitor. Type I inhibitors bind competitively within the ATP-binding pocket of the kinase domain when the enzyme adopts its active "DFG-in" conformation [3] [5]. This contrasts with Type II inhibitors, which bind to an inactive "DFG-out" conformation. Biochemical evidence supporting BTO-1's classification includes its interference with ATP binding and its effects on Plk1-dependent phosphorylation events during mitosis [1] [3]. While detailed structural data on the BTO-1/Plk1 complex is limited in the provided sources, its functional profile aligns with ATP-site competitors.

Significance of Phosphorylation/Dephosphorylation Modulation

BTO-1 exerts its primary biological effects by disrupting the phosphorylation and dephosphorylation dynamics governed by Plk1. Key findings from in vitro studies highlight its mechanism:

  • Spindle Assembly Disruption: Treatment of U2OS osteosarcoma cells with BTO-1 (50 μM, 4 hours) induces monopolar spindle formation in a significant fraction of mitotic cells. This occurs because Plk1 inhibition prevents γ-tubulin recruitment and centrosome maturation, essential for bipolar spindle assembly [1] [2] [9].
  • Cell Cycle Regulator Phosphorylation: In PTK (potoroo kidney epithelial) cells, BTO-1 (20 μM, 1 hour) causes a dose-dependent reduction in phosphorylated Cdc25C levels. Cdc25C is a phosphatase crucial for activating the Cyclin B-Cdc2 complex (MPF) driving mitotic entry. Plk1 normally phosphorylates and activates Cdc25C; thus, BTO-1 indirectly suppresses Cdc2 activation [1] [6].
  • Histone H3 Phosphorylation: BTO-1 (25 μM, 1 hour) reduces Histone H3 phosphorylation by approximately 20% in PTK cells. H3 phosphorylation (on Ser10) is a marker of chromosome condensation during prophase, linking Plk1 inhibition to impaired chromatin packaging [1].
  • Cytokinesis Failure: In HeLa cells, BTO-1 blocks the recruitment of Rho and Rho-GEF to the cell equator. RhoA activation, orchestrated by Plk1 phosphorylation of key regulators like CYK4 and ECT2 recruitment, is essential for actomyosin contractile ring assembly and cleavage furrow ingression. Consequently, BTO-1 treatment prevents functional contractile ring formation, leading to cytokinesis failure [1] [6] [9].

Table 2: Cellular Effects of BTO-1 Mediated via Phosphorylation Modulation

Cellular Process AffectedTarget/Pathway ImpactedEffect of BTO-1Functional Consequence
Spindle Pole Maturationγ-tubulin recruitment, Centrosome maturationInhibitionMonopolar spindle formation
Mitotic EntryCdc25C phosphorylation/activationDose-dependent reduction in phospho-Cdc25CImpaired Cyclin B-Cdc2 activation
Chromosome CondensationHistone H3 (Ser10) phosphorylation~20% reductionDefective chromatin packaging
CytokinesisRhoA/Rho-GEF recruitment, Contractile ringBlocked recruitment of Rho/Rho-GEFFailure of cleavage furrow formation

The significance of BTO-1 lies in its ability to precisely probe Plk1-dependent phosphorylation cascades. By inhibiting Plk1, BTO-1 disrupts the intricate balance of kinase/phosphatase activities required for orderly progression through critical stages of mitosis, particularly spindle formation, chromosome segregation, and cell division. This makes it a valuable tool compound for dissecting Plk1 biology and validating Plk1 as a target, although its primary research use underscores the need for continued development of optimized Plk inhibitors for therapeutic applications [1] [2] [6].

Properties

CAS Number

40647-02-7

Product Name

BTO-1

IUPAC Name

5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide

Molecular Formula

C9H4N4O4S

Molecular Weight

264.22 g/mol

InChI

InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14)

InChI Key

FKRBAXZAJBBIAJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N

Canonical SMILES

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.